![Product packaging for 2-[(Quinolin-2-yl)amino]ethan-1-ol(Cat. No.:CAS No. 332409-62-8)](https://benchchem-product.s3.amazonaws.com/b375607-2-__quinolin-2-yl_amino_ethan-1-ol.png?X-Amz-Content-Sha256=UNSIGNED-PAYLOAD&X-Amz-Algorithm=AWS4-HMAC-SHA256&X-Amz-Credential=AKIAYUR36QJKCOM2IDUV%2F20260122%2Fus-east-1%2Fs3%2Faws4_request&X-Amz-Date=20260122T070344Z&X-Amz-SignedHeaders=host&X-Amz-Expires=900&X-Amz-Signature=58a7d8f181b1c7cdce72deb9b6898cfaf820a44b6776a1b4da6db2248ae5569f)

2-[(Quinolin-2-yl)amino]ethan-1-ol

Description

Structure

2D Structure

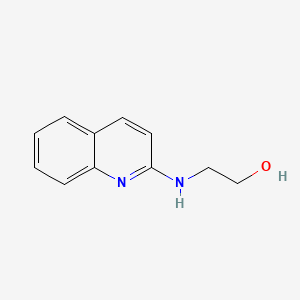

![molecular formula C11H12N2O B375607 2-[(Quinolin-2-yl)amino]ethan-1-ol CAS No. 332409-62-8](/img/structure/B375607.png)

3D Structure

Properties

IUPAC Name |

2-(quinolin-2-ylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c14-8-7-12-11-6-5-9-3-1-2-4-10(9)13-11/h1-6,14H,7-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFOKDWUAYVSYHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and characterization of 2-[(Quinolin-2-yl)amino]ethan-1-ol

An In-depth Technical Guide on the Synthesis and Characterization of 2-[(Quinolin-2-yl)amino]ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The introduction of an amino-alcohol side chain at the 2-position of the quinoline ring can modulate the compound's physicochemical properties and biological activity. This guide details a proposed synthetic pathway for this compound, a novel derivative, via nucleophilic aromatic substitution. Furthermore, it provides a comprehensive summary of its predicted analytical and spectroscopic characteristics to aid in its identification and characterization.

Proposed Synthesis

The synthesis of this compound is proposed to proceed via a nucleophilic aromatic substitution (SNAr) reaction. This common and effective method involves the reaction of a halo-substituted quinoline with an amine.[4][5][6] In this proposed route, 2-chloroquinoline serves as the electrophilic substrate, and 2-aminoethan-1-ol acts as the nucleophile. The lone pair of electrons on the nitrogen atom of 2-aminoethan-1-ol attacks the electron-deficient C2 carbon of the quinoline ring, leading to the displacement of the chloride leaving group.

The reaction can be facilitated by a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The use of a high-boiling point solvent is often preferred to allow for elevated reaction temperatures, which can increase the reaction rate.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of this compound

Materials:

-

2-Chloroquinoline (1.0 eq)

-

2-Aminoethan-1-ol (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloroquinoline and the chosen solvent (DMF or DMSO).

-

Add 2-aminoethan-1-ol and potassium carbonate to the mixture.

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product can be purified by one of the following methods:

-

Column Chromatography: Use a silica gel column with a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to isolate the pure compound.

-

Recrystallization: Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) and allow it to cool slowly to form crystals of the pure product.

Predicted Characterization Data

The following tables summarize the predicted physical and spectroscopic data for this compound.

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₂N₂O |

| Molecular Weight | 188.23 g/mol |

| Physical State | Likely a solid at room temperature |

| Melting Point | 130-140 °C (estimated) |

| Boiling Point | 395.3 ± 17.0 °C[7] |

| Density | 1.252 ± 0.06 g/cm³[7] |

| pKa | 14.67 ± 0.10[7] |

| Appearance | Off-white to pale yellow solid |

Spectroscopic Data

3.2.1 ¹H and ¹³C NMR Spectroscopy

The predicted chemical shifts are based on the analysis of similar structures.[8][9] The numbering scheme for the quinoline ring is standard.

| ¹H NMR (Predicted, in DMSO-d₆, 400 MHz) |

| Chemical Shift (δ, ppm) |

| ~7.9-8.1 |

| ~7.8-7.9 |

| ~7.5-7.6 |

| ~7.3-7.4 |

| ~7.1-7.2 |

| ~6.7-6.8 |

| ~6.5-6.7 |

| ~4.8-5.0 |

| ~3.5-3.6 |

| ~3.3-3.4 |

| ¹³C NMR (Predicted, in DMSO-d₆, 100 MHz) |

| Chemical Shift (δ, ppm) |

| ~158-160 |

| ~148-150 |

| ~138-140 |

| ~128-130 |

| ~126-128 |

| ~124-126 |

| ~122-124 |

| ~115-117 |

| ~110-112 |

| ~60-62 |

| ~45-47 |

3.2.2 Infrared (IR) Spectroscopy

The predicted IR absorption bands are characteristic of the functional groups present in the molecule.[10][11][12][13]

| IR Spectroscopy (Predicted, KBr Pellet) |

| Frequency (cm⁻¹) |

| 3200-3500 |

| 3050-3150 |

| 2850-2960 |

| ~1610, ~1570, ~1500 |

| ~1430 |

| ~1250 |

| ~1050 |

| ~750-850 |

3.2.3 Mass Spectrometry (MS)

The predicted mass spectrum would show a molecular ion peak and characteristic fragmentation patterns.[14][15][16][17][18]

| Mass Spectrometry (Predicted, ESI+) |

| m/z Value |

| 189.10 |

| 171.09 |

| 158.09 |

| 144.08 |

| 129.06 |

Potential Applications and Further Research

Derivatives of 2-aminoquinoline have demonstrated a wide array of pharmacological activities.[1][19][20] This suggests that this compound could be a valuable scaffold for the development of new therapeutic agents. Further research should focus on the in-vitro and in-vivo evaluation of this compound for various biological activities.

Caption: Logical workflow from synthesis to potential drug discovery applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 7. 332409-62-8 CAS MSDS (2-(quinolin-2-ylamino)ethan-1-ol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. tsijournals.com [tsijournals.com]

- 9. researchgate.net [researchgate.net]

- 10. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 11. researchgate.net [researchgate.net]

- 12. iosrjournals.org [iosrjournals.org]

- 13. Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chempap.org [chempap.org]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 18. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 19. benthamdirect.com [benthamdirect.com]

- 20. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 2-[(Quinolin-2-yl)amino]ethan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2-[(Quinolin-2-yl)amino]ethan-1-ol. Due to the limited availability of direct experimental data in peer-reviewed literature, this document combines predicted spectroscopic data based on analogous compounds with a plausible synthetic protocol derived from established methodologies for quinoline derivatives.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.8-8.0 | d | 1H | Quinoline H-4 |

| ~7.5-7.7 | m | 2H | Quinoline H-5, H-8 |

| ~7.2-7.4 | m | 2H | Quinoline H-6, H-7 |

| ~6.6-6.8 | d | 1H | Quinoline H-3 |

| ~4.8-5.0 | t (broad) | 1H | NH |

| ~3.8-4.0 | t | 2H | N-CH₂ |

| ~3.6-3.8 | t | 2H | O-CH₂ |

| ~2.5-3.0 | s (broad) | 1H | OH |

Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (0.00 ppm). The multiplicity is abbreviated as follows: s (singlet), d (doublet), t (triplet), m (multiplet).

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | Quinoline C-2 |

| ~148 | Quinoline C-8a |

| ~138 | Quinoline C-4 |

| ~129 | Quinoline C-7 |

| ~127 | Quinoline C-5 |

| ~125 | Quinoline C-6 |

| ~122 | Quinoline C-4a |

| ~114 | Quinoline C-3 |

| ~62 | O-CH₂ |

| ~44 | N-CH₂ |

Predicted solvent: CDCl₃.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (alcohol) |

| 3350-3250 | Medium, sharp | N-H stretch (secondary amine) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1620-1600 | Strong | C=N stretch (quinoline ring) |

| 1580-1450 | Medium to Strong | C=C stretch (aromatic ring) |

| 1250-1000 | Strong | C-O stretch (alcohol), C-N stretch (amine) |

Table 4: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 189.1022 |

| [M+Na]⁺ | 211.0842 |

| [M-H]⁻ | 187.0877 |

| [M]⁺ | 188.0944 |

Data sourced from predicted values available in public chemical databases.[1]

Experimental Protocols

This section outlines a potential synthetic route for this compound and the general procedures for acquiring the spectroscopic data.

Synthesis of this compound

The synthesis of the target compound can be achieved via a nucleophilic aromatic substitution reaction between 2-chloroquinoline and ethanolamine.

Materials:

-

2-Chloroquinoline

-

Ethanolamine

-

N,N-Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-chloroquinoline (1.0 eq) in DMF, add ethanolamine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer.

-

The purified compound would be dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

The IR spectrum would be recorded on an FTIR spectrometer.

-

The sample could be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

-

Wavenumbers would be reported in cm⁻¹.

Mass Spectrometry (MS):

-

High-resolution mass spectra (HRMS) would be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

The sample would be dissolved in a suitable solvent such as methanol or acetonitrile.

Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general workflow for the characterization of this compound.

References

An In-depth Technical Guide to 2-(quinolin-2-ylamino)ethan-1-ol (CAS Number 332409-62-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, and a discussion of the potential biological activities of 2-(quinolin-2-ylamino)ethan-1-ol, a quinoline derivative with the CAS number 332409-62-8. While experimental data for this specific compound is limited in publicly available literature, this guide consolidates predicted data and information from analogous structures to serve as a valuable resource for research and development.

Core Properties

2-(Quinolin-2-ylamino)ethan-1-ol is a heterocyclic organic compound featuring a quinoline moiety linked to an ethanolamine side chain. The fundamental properties of this molecule are summarized below.

| Property | Value | Source |

| CAS Number | 332409-62-8 | N/A |

| Chemical Name | 2-(quinolin-2-ylamino)ethan-1-ol | N/A |

| Molecular Formula | C₁₁H₁₂N₂O | N/A |

| Molecular Weight | 188.23 g/mol | N/A |

| Predicted Boiling Point | 395.3 ± 17.0 °C | N/A |

| Predicted Density | 1.252 ± 0.06 g/cm³ | N/A |

| Predicted pKa | 14.67 ± 0.10 | N/A |

Synthesis Protocol

Proposed Synthesis of 2-(quinolin-2-ylamino)ethan-1-ol

Experimental Methodology (Proposed)

Materials:

-

2-Chloroquinoline

-

Ethanolamine

-

Anhydrous potassium carbonate (optional, as a base)

-

Ethanol or Dimethylformamide (DMF) as solvent

-

Standard laboratory glassware for reflux, extraction, and purification

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Chromatography supplies (e.g., silica gel, thin-layer chromatography plates)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloroquinoline (1 equivalent) in a suitable solvent such as ethanol or DMF.

-

Add ethanolamine (1.1 to 2 equivalents) to the solution. An excess of ethanolamine can also serve as the base.

-

Optionally, add a non-nucleophilic base like anhydrous potassium carbonate (1.5 equivalents) to scavenge the HCl byproduct.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid precipitate (e.g., potassium chloride) has formed, remove it by filtration.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Biological Activities and Signaling Pathways

While no specific biological studies have been published for 2-(quinolin-2-ylamino)ethan-1-ol, the quinoline scaffold is a well-established pharmacophore present in numerous biologically active compounds. Research on structurally similar quinoline derivatives suggests several potential areas of therapeutic interest.

Enzyme Inhibition:

Quinoline-based molecules have been identified as inhibitors of various enzymes. For instance, certain quinoline derivatives have shown inhibitory activity against DNA methyltransferases, Pim-1 kinase, and multidrug resistance protein 2 (MRP2). The presence of the amino-alcohol side chain in 2-(quinolin-2-ylamino)ethan-1-ol could facilitate interactions with the active sites of various enzymes through hydrogen bonding.

Anticancer Activity:

Many quinoline derivatives exhibit cytotoxic effects against a range of cancer cell lines. The proposed mechanisms often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. Given the structural similarities to known anticancer agents, it is plausible that 2-(quinolin-2-ylamino)ethan-1-ol could be investigated for its antiproliferative properties.

Potential Signaling Pathway Involvement:

Based on the known activities of other quinoline derivatives, 2-(quinolin-2-ylamino)ethan-1-ol could potentially modulate key cellular signaling pathways implicated in disease.

It is important to emphasize that the biological activities and the involvement in specific signaling pathways for 2-(quinolin-2-ylamino)ethan-1-ol are speculative and require experimental validation.

Conclusion

This technical guide provides a foundational understanding of 2-(quinolin-2-ylamino)ethan-1-ol (CAS 332409-62-8), including its predicted properties and a proposed synthetic route. While specific experimental data for this compound is scarce, the information presented, drawn from analogous structures, offers a valuable starting point for researchers and drug development professionals. Further experimental investigation is necessary to confirm the physical and chemical properties, optimize the synthesis, and elucidate the specific biological activities and mechanisms of action of this promising quinoline derivative.

A Technical Guide to the Biological Activity Screening of Novel Quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and key findings related to the biological activity screening of novel quinoline derivatives. Quinoline, a heterocyclic aromatic compound, serves as a foundational scaffold for numerous synthetic drugs due to its wide range of pharmacological activities.[1][2] Its derivatives have shown significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3][4] This document details the experimental protocols for evaluating these activities, presents quantitative data in a structured format, and illustrates key cellular pathways and workflows.

Anticancer Activity Screening

Quinoline derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and modulation of key signaling pathways.[5][6] Several derivatives have demonstrated potent cytotoxicity against a wide range of cancer cell lines.[7]

Mechanisms of Anticancer Action

Novel quinoline compounds are frequently evaluated for their ability to inhibit critical cellular processes in cancer cells. Key mechanisms include:

-

Enzyme Inhibition: Targeting enzymes crucial for cancer cell survival and proliferation, such as tyrosine kinases, topoisomerases, and DNA methyltransferases.[6][8][9]

-

Cell Cycle Arrest: Inducing arrest at different phases of the cell cycle, thereby preventing cancer cell division.[5]

-

Apoptosis Induction: Triggering programmed cell death in cancer cells through pathways involving Bcl-2 family proteins and caspases.[3][10]

-

Inhibition of Signaling Pathways: Modulating oncogenic signaling cascades like the PI3K/Akt/mTOR and NF-κB pathways.[10][11][12]

Data on Cytotoxic Activity

The cytotoxic potential of quinoline derivatives is commonly quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of a compound required to inhibit the growth of 50% of a cell population.

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Quinoline-Chalcone Hybrid (Compound 9j) | A549 (Lung Carcinoma) | 1.91 | [12] |

| Quinoline-Chalcone Hybrid (Compound 9i) | K-562 (Leukemia) | 5.29 | [12] |

| 2,4-Disubstituted Quinoline | HEp-2 (Larynx Tumor) | 49.01 - 77.67 (%) | [5] |

| Quinoline-3-carboxamide furan-derivative | MCF-7 (Breast Cancer) | 3.35 | [10] |

| N-alkylated, 2-oxoquinoline | HEp-2 (Larynx Tumor) | Varies | [5] |

| 2,8-bis(trifluoromethyl)quinoline (5a) | HL-60 (Leukemia) | 19.88 (µg/mL) | [13] |

| 2,8-bis(trifluoromethyl)quinoline (5a) | U937 (Lymphoma) | 43.95 (µg/mL) | [13] |

| Pyrimido[4, 5-b] quinoline derivatives | MCF-7 (Breast Cancer) | 48.54 - 70.33 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[14][15]

-

Cell Seeding: Cancer cells (e.g., MCF-7, A549, HCT-116) are seeded into 96-well plates at a density of 1 x 10⁵ cells/well and incubated for 24 hours to allow for attachment.[16]

-

Compound Treatment: The synthesized quinoline derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).[14][15]

-

MTT Addition: After incubation, the culture medium is removed, and MTT solution (typically 0.5 mg/mL in PBS) is added to each well. The plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals.[15]

-

Formazan Solubilization: The MTT solution is removed, and an organic solvent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage relative to the untreated control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in various cancers, promoting cell growth, proliferation, and survival.[17][18] Several quinoline derivatives have been identified as potent inhibitors of this pathway.[10][12]

Antimicrobial Activity Screening

Quinoline derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[4][19] Their mechanisms often involve disrupting cell wall synthesis or inhibiting essential enzymes like peptide deformylase (PDF).[20]

Data on Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the primary metric for antimicrobial activity, representing the lowest concentration of a compound that prevents visible microbial growth.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Quinoline Derivatives | Bacillus cereus | 3.12 - 50 | [20] |

| Quinoline Derivatives | Staphylococcus aureus | 3.12 - 50 | [20] |

| Quinoline Derivatives | Escherichia coli | 3.12 - 50 | [20][21] |

| Quinoline Derivatives | Pseudomonas aeruginosa | 6.25 - 50 | [21] |

| Quinoline-hydrazone | E. coli, P. aeruginosa, S. aureus | Varies | [21] |

| Quinoline-based amides | S. aureus, B. subtilis, E. coli, P. aeruginosa | Varies | [4] |

| Quinoline Derivatives | MRSA (ATCC 33591) | 1.5 - 12 | [22] |

| Quinoline Derivatives | C. difficile | 1.0 | [22] |

| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |

| Quinoline-based amides | C. albicans | 4 - 8 | [4] |

| Quinoline-based amides | G. candidum | 4 - 8 | [4] |

| Quinoline Derivatives | A. flavus, A. niger, F. oxysporum | Varies | [20] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized procedure for determining the MIC of antimicrobial agents.[22]

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution: The quinoline derivative is serially diluted in the broth medium across the wells of a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive control wells (broth + inoculum, no compound) and negative control wells (broth only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory Activity Screening

Chronic inflammation is linked to numerous diseases, and the dysregulation of inflammatory pathways like NF-κB is a key factor.[23] Quinoline derivatives have been shown to possess anti-inflammatory properties by inhibiting such pathways and reducing the production of pro-inflammatory mediators.[24][25][26]

Signaling Pathway: NF-κB Inhibition

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammatory responses.[23][26] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (like TNF-α), IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.[23] Certain quinoline derivatives can inhibit this process.[23][25]

Antiviral Activity Screening

The structural diversity of quinoline derivatives makes them promising candidates for the development of novel antiviral agents.[27] They have been screened against a variety of viruses, including Respiratory Syncytial Virus (RSV), Influenza A Virus (IAV), and Zika Virus (ZIKV).[27][28][29]

Data on Antiviral Activity

Antiviral activity is often expressed as the half-maximal effective concentration (EC₅₀) or IC₅₀, with the selectivity index (SI = CC₅₀/EC₅₀) providing a measure of the compound's therapeutic window.

| Compound | Virus | Activity Metric | Value (µM) | Reference |

| Compound 1g | RSV | IC₅₀ | 3.70 | [29] |

| Compound 1ae | IAV | IC₅₀ | 1.87 | [29] |

| Compound 4 | RSV | EC₅₀ | 3.2 x 10³ (µg/mL) | [28] |

| Compound 6 | YFV | EC₅₀ | 1.17 x 10³ (µg/mL) | [28] |

| Mefloquine | ZIKV | - | ~3x more potent than Chloroquine | [27] |

General Experimental Workflow

The screening of novel quinoline derivatives typically follows a multi-step workflow, from initial synthesis to detailed mechanistic studies.

References

- 1. (PDF) Anticancer Activity of Quinoline Derivatives; An Overview (2022) [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. biorxiv.org [biorxiv.org]

- 9. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 11. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Amodiaquine Modulates Aggregation and Disassembly of Amyloid-β and Tau and Attenuates Neuroinflammatory Responses and Aβ Production [mdpi.com]

- 17. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ijshr.com [ijshr.com]

- 20. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. biointerfaceresearch.com [biointerfaceresearch.com]

- 22. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Redirecting [linkinghub.elsevier.com]

- 29. Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In-Vitro Evaluation of 2-[(Quinolin-2-yl)amino]ethan-1-ol: A Technical Guide

Disclaimer: As of November 2025, specific in-vitro evaluation data for 2-[(Quinolin-2-yl)amino]ethan-1-ol is not available in the public domain. This technical guide therefore provides a representative overview based on the well-documented activities of structurally similar quinoline derivatives. The experimental protocols and potential mechanisms of action are derived from established methodologies in the field of anticancer drug discovery for this class of compounds.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The quinoline scaffold is a key pharmacophore in numerous approved drugs. This guide focuses on the preliminary in-vitro evaluation of this compound, a representative member of the 2-substituted quinoline family, for its potential as an anticancer agent.

Quinoline-based compounds exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes such as topoisomerases and protein kinases.[1][2] In-vitro screening is a crucial first step in the drug discovery pipeline to identify and characterize the cytotoxic potential and mechanism of action of novel chemical entities.

Postulated Biological Activity and Mechanism of Action

Based on the broader class of quinoline derivatives, this compound is hypothesized to exhibit cytotoxic activity against various cancer cell lines. The primary mechanisms of action for similar compounds often involve:

-

Induction of Apoptosis: Many quinoline derivatives have been shown to trigger programmed cell death in cancer cells. This is often mediated through the intrinsic pathway, involving the mitochondria, or the extrinsic pathway, initiated by death receptors on the cell surface.

-

Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, often causing an accumulation of cells in a specific phase, such as G2/M or S phase, thereby preventing cell proliferation.[3]

-

Enzyme Inhibition: Quinolines are known to inhibit various enzymes crucial for cancer cell survival, including:

-

Topoisomerases: Enzymes that regulate DNA topology and are essential for DNA replication and transcription.[1]

-

Protein Kinases: A large family of enzymes that play a critical role in cell signaling pathways controlling cell growth, proliferation, and differentiation.

-

Experimental Protocols for In-Vitro Evaluation

The following are detailed experimental protocols that would be employed for a preliminary in-vitro evaluation of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4]

Protocol:

-

Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and then diluted in cell culture medium to various concentrations. The cells are treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and differentiate between apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS).

-

Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment and Harvesting: Cells are treated with the test compound and harvested as described for the apoptosis assay.

-

Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C.

-

Staining: The fixed cells are washed with PBS and then stained with a solution containing PI and RNase A.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases is quantified.

Data Presentation

The quantitative data from the in-vitro assays would be summarized in the following tables.

Table 1: Cytotoxic Activity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MCF-7 | Breast Adenocarcinoma | Data not available |

| HCT-116 | Colorectal Carcinoma | Data not available |

| A549 | Lung Carcinoma | Data not available |

| HeLa | Cervical Cancer | Data not available |

Table 2: Apoptosis Induction by this compound in a Representative Cancer Cell Line

| Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis |

| Control | Data not available | Data not available |

| Compound (IC50) | Data not available | Data not available |

Table 3: Effect of this compound on Cell Cycle Distribution

| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| Control | Data not available | Data not available | Data not available |

| Compound (IC50) | Data not available | Data not available | Data not available |

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway.

Conclusion

While specific experimental data for this compound is currently lacking, the established anticancer properties of the broader quinoline class of compounds provide a strong rationale for its investigation. The in-vitro experimental protocols outlined in this guide represent a standard and robust approach to ascertain its cytotoxic potential and elucidate its mechanism of action. Future studies involving the synthesis and biological evaluation of this compound are warranted to determine its potential as a novel anticancer agent.

References

- 1. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Era in Therapeutics: A Technical Guide to the Discovery of Novel Quinoline-Based Agents

For Immediate Release

In the relentless pursuit of innovative therapeutic solutions, the scientific community has increasingly turned its attention to the versatile quinoline scaffold. This bicyclic aromatic heterocycle has emerged as a privileged structure in medicinal chemistry, leading to the discovery of a plethora of new therapeutic agents with diverse pharmacological activities. This technical guide provides an in-depth overview of recent breakthroughs in the development of quinoline-based compounds, with a focus on their applications as anticancer, antiviral, antimalarial, and neuroprotective agents. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Anticancer Innovations: Targeting Key Signaling Pathways

The development of novel quinoline-based anticancer agents has seen remarkable progress, with compounds designed to modulate critical signaling pathways involved in tumorigenesis. A significant area of focus has been the inhibition of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2).[1][2]

One promising series of quinoline derivatives has been synthesized and evaluated as dual EGFR/HER-2 inhibitors.[1] The synthesis of these compounds often involves multi-step reactions, beginning with the construction of the core quinoline ring system, followed by the introduction of various substituents to optimize biological activity.

A key mechanism of action for many of these anticancer agents is the induction of apoptosis, or programmed cell death.[3][4] Studies have shown that certain quinoline derivatives can trigger the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins, leading to the activation of caspases and subsequent cell death.[4]

Quantitative Data Summary: Anticancer Activity

| Compound ID | Target(s) | Cancer Cell Line | IC50/GI50 (nM) | Reference |

| 5a | EGFR/HER-2 | MCF-7 (Breast) | GI50: 25-82 | [5] |

| 5a | EGFR | - | IC50: 71 | [1] |

| 5a | HER-2 | - | IC50: 31 | [1] |

| 14g | Not Specified | HCT-116 (Colon) | GI50: 160 | [6] |

| 17o | Not Specified | HT29 (Colon) | GI50: 420 | [6] |

Experimental Protocols:

Synthesis of Quinoline-Based EGFR/HER-2 Inhibitors (General Procedure): A mixture of an appropriately substituted aniline and a β-ketoester is subjected to a cyclization reaction, often catalyzed by an acid, to form the quinoline core. Subsequent functionalization at various positions of the quinoline ring is achieved through reactions such as nucleophilic aromatic substitution, cross-coupling reactions, or condensation reactions to introduce desired pharmacophores.[1]

In Vitro Kinase Inhibition Assay (EGFR/HER-2): The inhibitory activity of the synthesized compounds against EGFR and HER-2 kinases is determined using a luminescence-based kinase assay. The assay measures the amount of ATP remaining in solution following the kinase reaction. A decrease in luminescence indicates ATP consumption by the kinase, and the inhibitory effect of the compounds is quantified by measuring the increase in luminescence, which corresponds to the inhibition of kinase activity.[7]

Apoptosis Assay (Annexin V-FITC/PI Staining): Cancer cells are treated with the test compound for a specified period. The cells are then harvested, washed, and resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with DNA in cells with compromised membranes (late apoptosis or necrosis). The stained cells are then analyzed by flow cytometry to quantify the percentage of apoptotic cells.[3][4]

Signaling Pathway Visualization:

Caption: Inhibition of EGFR/HER2 signaling by quinoline-based agents.

Antiviral Breakthroughs: Combating SARS-CoV-2

The recent global health crisis spurred intensive research into novel antiviral agents, and quinoline derivatives have emerged as promising candidates for combating SARS-CoV-2.[8][9] A notable discovery is the development of quinoline-based inhibitors of the SARS-CoV-2 papain-like protease (PLpro), a crucial enzyme for viral replication.[8]

These inhibitors were designed to bind to the active site of PLpro, thereby preventing its function and halting the viral life cycle. In vivo studies in mouse models of SARS-CoV-2 infection have demonstrated the efficacy of these compounds in reducing viral load and improving survival.[8]

Quantitative Data Summary: Anti-SARS-CoV-2 Activity

| Compound ID | Target | In Vivo Model | Outcome | Reference |

| Jun13296 | SARS-CoV-2 PLpro | Mouse | Increased survival, reduced lung viral titers | [8] |

Experimental Protocols:

Synthesis of Quinoline-Based SARS-CoV-2 PLpro Inhibitors: The synthesis typically starts from a substituted quinoline core. A key step often involves a coupling reaction to attach a side chain that can interact with the active site of the PLpro enzyme. The specific synthetic route is tailored to achieve the desired stereochemistry and functional group presentation for optimal binding.[5]

In Vivo Efficacy Study in a Mouse Model of SARS-CoV-2 Infection: Mice are infected with SARS-CoV-2. A treatment group receives the quinoline-based inhibitor orally, while a control group receives a placebo. The effects of the treatment are assessed by monitoring survival rates, body weight changes, and measuring the viral load in the lungs at specific time points post-infection.[8]

Experimental Workflow Visualization:

Caption: Drug discovery workflow for quinoline-based antiviral agents.

Antimalarial Advancements: Overcoming Drug Resistance

Quinoline-based drugs have long been a cornerstone of antimalarial therapy. However, the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new and more effective agents.[10][11] Researchers are actively exploring novel quinoline derivatives and hybrid compounds to combat resistance.[10]

The primary mechanism of action of many quinoline antimalarials is thought to involve the inhibition of hemozoin formation in the parasite's food vacuole.[10] By interfering with this detoxification process, the drugs lead to the accumulation of toxic heme, which ultimately kills the parasite.

Quantitative Data Summary: Antimalarial Activity

| Compound ID | P. falciparum Strain | IC50 (µM) | Reference | |---|---|---|---|---| | 1 | Chloroquine-resistant | 1.2 |[12] | | 28 | Chloroquine-sensitive | - |[12] | | 28 | Chloroquine-resistant | - |[12] | | 64 | Not Specified | 0.12 |[11] | | 154 | Chloroquine-resistant | 0.10 |[11] |

Experimental Protocols:

Synthesis of Quinoline-Hybrid Antimalarials: Molecular hybridization involves combining the quinoline scaffold with other pharmacophores known to have antimalarial activity. This can be achieved through various chemical reactions, such as amide bond formation or click chemistry, to link the two moieties.[10]

In Vitro Antimalarial Activity Assay (SYBR Green I-based Fluorescence): Plasmodium falciparum cultures are incubated with serial dilutions of the test compounds. After a specified incubation period, a lysis buffer containing the fluorescent dye SYBR Green I is added. This dye intercalates with the DNA of the parasites, and the fluorescence intensity, which is proportional to the number of viable parasites, is measured using a fluorescence plate reader. The IC50 value is then calculated.[11]

Logical Relationship Visualization:

Caption: Strategies to overcome antimalarial drug resistance.

Neuroprotection: A New Frontier for Quinoline Derivatives

The therapeutic potential of quinoline derivatives extends to the field of neurodegenerative diseases.[13][14] Researchers are investigating these compounds as multifunctional agents with antioxidant and enzyme-inhibiting properties to combat the complex pathology of diseases like Alzheimer's and Parkinson's.[13][14]

Some quinoline derivatives have been shown to act as inhibitors of enzymes such as acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and catechol-O-methyltransferase (COMT), which are implicated in the progression of these neurodegenerative disorders.[13][14]

Experimental Protocols:

Evaluation of Neuroprotective Effects (In Silico and In Vitro): The potential neuroprotective activity of quinoline derivatives is often first assessed using computational methods, such as molecular docking, to predict their binding affinity to target enzymes like AChE, MAO-B, and COMT. Promising candidates are then synthesized and evaluated in in vitro enzyme inhibition assays to confirm their activity. Antioxidant properties are also assessed using assays that measure their ability to scavenge free radicals.[13][14]

Signaling Pathway Visualization:

Caption: Multi-target inhibition by neuroprotective quinoline derivatives.

References

- 1. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and molecular docking study of novel quinoline-based bis-chalcones as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

- 9. Design of quinoline SARS-CoV-2 papain-like protease inhibitors as oral antiviral drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Physicochemical Characterization of 2-[(Quinolin-2-yl)amino]ethan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of 2-[(Quinolin-2-yl)amino]ethan-1-ol, a quinoline derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific compound, this guide combines predicted properties with established experimental protocols for analogous compounds.

Core Physicochemical Properties

The structural and physicochemical properties of this compound are summarized below. It is important to note that while some data is derived from computational predictions, it provides a valuable starting point for experimental design.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C11H12N2O | PubChem[1] |

| Molecular Weight | 188.23 g/mol | PubChem[1] |

| Monoisotopic Mass | 188.09496 Da | PubChem[1] |

| XlogP (predicted) | 1.4 | PubChem[1] |

| SMILES | C1=CC=C2C(=C1)C=CC(=N2)NCCO | PubChem[1] |

| InChI | InChI=1S/C11H12N2O/c14-8-7-12-11-6-5-9-3-1-2-4-10(9)13-11/h1-6,14H,7-8H2,(H,12,13) | PubChem[1] |

| InChIKey | MFOKDWUAYVSYHN-UHFFFAOYSA-N | PubChem[1] |

Experimental Protocols

The following sections outline detailed methodologies for the synthesis and characterization of this compound, based on established procedures for similar quinoline derivatives.

Synthesis Protocol: Nucleophilic Aromatic Substitution

A plausible and common method for the synthesis of 2-aminoquinoline derivatives is through nucleophilic aromatic substitution.

Materials:

-

2-Chloroquinoline

-

Ethanolamine

-

Anhydrous potassium carbonate (K2CO3)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-chloroquinoline (1 equivalent) in anhydrous DMF, add ethanolamine (1.2 equivalents) and anhydrous potassium carbonate (2.5 equivalents).

-

The reaction mixture is stirred at 100-120 °C for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and water is added.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification of the crude product is achieved by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Fractions containing the desired product are combined and the solvent is evaporated to yield pure this compound.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6). The 1H NMR spectrum should show characteristic peaks for the aromatic protons of the quinoline ring, the methylene protons of the ethanolamine side chain, and the hydroxyl proton.

-

13C NMR: The 13C NMR spectrum will confirm the carbon framework of the molecule, with distinct signals for the carbons of the quinoline core and the ethanolamine moiety.

2. Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compound. The predicted m/z for the protonated molecule [M+H]+ is 189.10224.[1]

3. Infrared (IR) Spectroscopy:

-

The IR spectrum should display characteristic absorption bands for the N-H stretching of the secondary amine, O-H stretching of the alcohol, C-N stretching, and C=C and C=N stretching of the quinoline ring.

Visualizations

Experimental Workflow

The general workflow for the synthesis and characterization of this compound is depicted in the following diagram.

References

Methodological & Application

Synthesis Protocol for 2-[(Quinolin-2-yl)amino]ethan-1-ol: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of 2-[(Quinolin-2-yl)amino]ethan-1-ol, a quinoline derivative of interest in medicinal chemistry and drug development. The synthesis is based on a nucleophilic aromatic substitution reaction between 2-chloroquinoline and 2-aminoethanol.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals. Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, have made them a focal point of research in drug discovery. The title compound, this compound, incorporates a hydrophilic ethanolamine side chain onto the quinoline scaffold, a modification that can significantly influence its pharmacokinetic and pharmacodynamic properties. This protocol outlines a straightforward and efficient method for its preparation.

Data Presentation

A summary of the physical and chemical properties of the reactants and the product is provided in the table below for easy reference. Please note that while extensive data is available for the starting materials, experimentally determined physical constants for the final product are not widely reported in publicly accessible literature.

| Compound Name | Structure | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Chloroquinoline |  | 163.61[1] | 34-37[1][2] | 266-267[2][3] |

| 2-Aminoethanol |  | 61.08[4] | 10.5[5] | 170[6] |

| This compound |  | 188.23 | Data not available | Data not available |

Experimental Protocol

This protocol describes the synthesis of this compound via the reaction of 2-chloroquinoline with an excess of 2-aminoethanol, which also serves as the solvent.

Materials:

-

2-Chloroquinoline (98% purity)

-

2-Aminoethanol (≥99% purity)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel (for column chromatography)

-

Hexane

-

Ethanol

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glass funnel and filter paper

-

Beakers and Erlenmeyer flasks

-

Chromatography column

-

Thin-layer chromatography (TLC) plates and chamber

-

UV lamp for TLC visualization

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2-chloroquinoline (e.g., 1.64 g, 10 mmol) and 2-aminoethanol (e.g., 12.22 g, 200 mmol, 20 equivalents). The large excess of 2-aminoethanol serves as both a reactant and a solvent.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to 120-130 °C with stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a separatory funnel containing 100 mL of deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash them with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 100%).

-

Collect the fractions containing the desired product, as identified by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid or viscous oil.

-

-

Characterization:

-

Determine the yield of the purified product.

-

Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

-

Visualizations

Reaction Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

Signaling Pathway (Chemical Reaction)

Caption: The chemical transformation from reactants to the final product.

References

- 1. 332409-62-8 CAS MSDS (2-(quinolin-2-ylamino)ethan-1-ol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. PubChemLite - this compound (C11H12N2O) [pubchemlite.lcsb.uni.lu]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. 2-[(2-AMINOETHYL)AMINO]ETHAN-1-OL - Ataman Kimya [atamanchemicals.com]

- 5. (2S)-2-AMINO-2-(2-QUINOLYL)ETHAN-1-OL CAS#: 1212811-91-0 [m.chemicalbook.com]

- 6. impactfactor.org [impactfactor.org]

Application Notes and Protocols for the Friedländer Synthesis of 2-Substituted Quinolines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedländer synthesis is a classic and versatile chemical reaction for the preparation of quinoline and its derivatives.[1] This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone, to form the quinoline ring system.[2][3] The reaction can be catalyzed by acids or bases.[1] 2-Substituted quinolines are a particularly important class of heterocyclic compounds in drug discovery and development, exhibiting a wide range of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[4][5] This document provides detailed application notes and experimental protocols for the synthesis of 2-substituted quinolines via the Friedländer annulation, with a focus on applications in medicinal chemistry.

Reaction Mechanism

The Friedländer synthesis proceeds through an initial aldol condensation between the 2-aminoaryl carbonyl compound and the enolizable ketone. This is followed by a cyclization and subsequent dehydration to afford the final quinoline product. Two primary mechanistic pathways are proposed, differing in the initial step:

-

Aldol Addition First: The reaction begins with an aldol addition between the two carbonyl-containing reactants, followed by cyclization and then dehydration.

-

Schiff Base Formation First: The initial step is the formation of a Schiff base between the amino group of the 2-aminoaryl ketone/aldehyde and the carbonyl group of the other reactant, which then undergoes an intramolecular aldol-type condensation and dehydration.[1]

Caption: Reaction mechanism of the Friedländer synthesis.

Applications in Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active compounds.[6] 2-Substituted quinolines, in particular, have garnered significant attention for their therapeutic potential.

Anticancer Activity: Numerous 2-substituted quinoline derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines, including breast, cervical, prostate, and lung cancer.[4] Their mechanisms of action are diverse and can involve the inhibition of key cellular targets such as topoisomerase, protein kinases (e.g., PI3K), and tubulin polymerization, ultimately leading to cell cycle arrest and apoptosis.[7][8]

Caption: Anticancer mechanism of certain 2-substituted quinolines.

Antileishmanial Activity: The 2-substituted quinoline series has emerged as a promising source of new drug candidates for the treatment of leishmaniasis.[9] Some compounds have shown high efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis, with low toxicity.[9]

Data Presentation: Reaction Conditions and Yields

The efficiency of the Friedländer synthesis is highly dependent on the choice of reactants, catalyst, and reaction conditions. Below are tables summarizing quantitative data from representative studies.

Table 1: Synthesis of a Poly-Substituted Quinoline using a P2O5/SiO2 Catalyst [10]

| Entry | Amount of Catalyst (g) | Temperature (°C) | Time (min) | Yield (%) |

| 1 | 0.2 | 80 | 50 | 71 |

| 2 | 0.4 | 80 | 15 | 93 |

| 3 | 0.6 | 80 | 15 | 93 |

| 4 | 0.4 | 40 | 150 | 47 |

| 5 | 0.4 | 60 | 50 | 85 |

| 6 | 0.4 | 70 | 35 | 90 |

| 7 | 0.4 | 90 | 15 | 93 |

Reaction: 2-amino-5-chlorobenzophenone (2 mmol) with dimedone (3 mmol).[10]

Table 2: Effect of Solvent on the Hetero-annulation Reaction

| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | Solvent-free | 80 | 15 | 93 |

| 2 | EtOH | Reflux | 300 | 81 |

| 3 | CHCl3 | Reflux | 480 | 40 |

| 4 | CH3CN | Reflux | 300 | 76 |

| 5 | THF | Reflux | 300 | 64 |

Reaction: 2-amino-5-chlorobenzophenone and dimedone using P2O5/SiO2.

Experimental Protocols

Below are representative experimental protocols for the synthesis of 2-substituted quinolines via the Friedländer reaction.

Protocol 1: Solvent-Free Synthesis of a Poly-Substituted Quinoline using a Solid-Supported Catalyst

This protocol is based on the work of Hasaninejad et al. (2011) using a P2O5/SiO2 catalyst.

Materials:

-

2-amino-5-chlorobenzophenone

-

Dimedone

-

P2O5/SiO2 catalyst

-

Round-bottom flask

-

Heating mantle with magnetic stirrer

-

Ethanol (for recrystallization)

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add 2-amino-5-chlorobenzophenone (2 mmol), dimedone (3 mmol), and the P2O5/SiO2 catalyst (0.4 g).

-

Heat the mixture at 80°C with stirring for 15 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add ethanol to the flask and heat to dissolve the product.

-

Filter the hot solution to remove the catalyst.

-

Allow the filtrate to cool to room temperature and then place it in an ice bath to induce crystallization.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2: Catalyst-Free Synthesis in Water

This protocol is based on the work of Shen et al. (2012) and represents a green chemistry approach.[11]

Materials:

-

2-aminobenzaldehyde

-

Cyclohexanone

-

Deionized water

-

Round-bottom flask with a reflux condenser

-

Heating mantle with magnetic stirrer

-

Ethyl acetate (for extraction)

-

Sodium sulfate (for drying)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-aminobenzaldehyde (1 mmol), cyclohexanone (1.2 mmol), and deionized water (5 mL).

-

Heat the mixture to 70°C with vigorous stirring for 3 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the product with ethyl acetate (3 x 10 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel if necessary.

Caption: General experimental workflow for Friedländer synthesis.

Conclusion

The Friedländer synthesis remains a cornerstone for the construction of the quinoline nucleus, offering a straightforward and adaptable method for generating a diverse range of 2-substituted derivatives. The continuous development of new catalysts and reaction conditions, including green chemistry approaches, enhances the utility of this reaction in modern organic synthesis and drug discovery. The potent and varied biological activities of 2-substituted quinolines underscore the importance of this synthetic route for the development of new therapeutic agents.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Friedlaender Synthesis [organic-chemistry.org]

- 4. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 8. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]

Application Notes and Protocols: Skraup Synthesis of Quinololine Derivatives from Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Skraup synthesis, a classic method for the preparation of quinolines, involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[1][2] This powerful reaction can be adapted to use amino alcohols as the amine source, leading to the formation of valuable quinoline derivatives, particularly hydroxyquinolines. These derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties.[3]

This document provides detailed application notes and experimental protocols for the Skraup synthesis of quinoline derivatives using amino alcohols, with a primary focus on the well-documented synthesis of 8-hydroxyquinoline from 2-aminophenol. Additionally, it explores the biological significance of the resulting products, including their role in cellular signaling pathways.

Skraup Synthesis of 8-Hydroxyquinoline from 2-Aminophenol: An Overview

The synthesis of 8-hydroxyquinoline from 2-aminophenol (an aromatic amino alcohol) is a prime example of the Skraup reaction's utility in generating functionalized quinolines. The overall reaction involves the dehydration of glycerol to acrolein, followed by a Michael addition of the aminophenol, cyclization, and subsequent oxidation to yield the final product.

Reaction Workflow

The general workflow for the Skraup synthesis of 8-hydroxyquinoline from 2-aminophenol is depicted below.

Caption: General experimental workflow for the Skraup synthesis of 8-hydroxyquinoline.

Quantitative Data Summary

The following table summarizes various reported conditions and yields for the Skraup synthesis of 8-hydroxyquinoline from 2-aminophenol.

| Entry | Amino Alcohol | Oxidizing Agent | Acid | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Aminophenol | o-Nitrophenol | H₂SO₄ | 135-140 | 3 | 92 | Patent CN105622503A |

| 2 | 2-Aminophenol | o-Nitrophenol | H₂SO₄ | 100-120 (initial), then reflux | 3 | 100 (based on o-aminophenol) | US Patent 2,561,553 |

| 3 | 2-Aminophenol | o-Nitrophenol/Acrolein | Acetic Acid/HCl | 90-100 | 5 | 136 (based on o-aminophenol added) | [4] |

| 4 | 2-Aminophenol | o-Nitrophenol | H₂SO₄ with NiO catalyst | 70 | 5 | 85.2 | [5] |

| 5 | 2-Aminophenol | o-Nitrophenol/Acrolein | Acetic Acid/HCl | Not specified | 1 (heating) | 72 | [6] |

Experimental Protocols

Protocol 1: High-Yield Synthesis of 8-Hydroxyquinoline (Adapted from Patent CN105622503A)

Materials:

-

2-Aminophenol

-

Glycerol

-

Concentrated Sulfuric Acid (98%)

-

o-Nitrophenol

-

Ferrous Sulfate (FeSO₄)

-

Sodium Hydroxide (NaOH) solution (for neutralization)

Procedure:

-

Carefully add 1.5 to 2.5 parts by weight of concentrated sulfuric acid to a reaction vessel.

-

With stirring, add 2.5 to 3.5 parts of glycerol.

-

Add 1 part of 2-aminophenol to the mixture.

-

Add 0.02 parts of ferrous sulfate as a catalyst.

-

Heat the mixture to 135-140°C.

-

Slowly add 0.5 parts of o-nitrophenol over a period of 3 hours, maintaining the temperature.

-

After the addition is complete, continue to stir the reaction mixture at the same temperature for a short period to ensure completion.

-

Cool the reaction mixture and carefully neutralize it with a sodium hydroxide solution to a pH of 7-8.

-

The crude 8-hydroxyquinoline will precipitate. Isolate the product by filtration.

-

Purify the crude product by steam distillation or recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of 8-Hydroxyquinoline using Acrolein (Adapted from[4])

Materials:

-

o-Aminophenol

-

o-Nitrophenol

-

Acrolein

-

Acetic Acid

-

Hydrochloric Acid (HCl)

-

Sodium Carbonate (for neutralization)

Procedure:

-

In a reaction vessel, prepare a mixture with the following molar ratio: 1.0 part o-aminophenol, 0.5 parts o-nitrophenol, and 2.0 parts acetic acid in an aqueous HCl solution.

-

Heat the mixture to 90-100°C.

-

Slowly add 1.8 parts of acrolein to the reaction mixture over a period of time.

-

Maintain the reaction temperature at 90-100°C for 5 hours with continuous stirring.

-

After the reaction is complete, cool the mixture.

-

Neutralize the mixture with a sodium carbonate solution.

-

The crude 8-hydroxyquinoline is then isolated and purified by distillation.

Application of Amino Alcohols in Skraup Synthesis: A Note on Scope

While the Skraup synthesis is well-established for aromatic amino alcohols like aminophenols, its application to aliphatic amino alcohols (e.g., ethanolamine, propanolamine) is not as widely documented in the classical sense. The harsh acidic conditions and high temperatures of the traditional Skraup reaction can lead to dehydration and polymerization of aliphatic amino alcohols.

Biological Significance and Signaling Pathways of 8-Hydroxyquinoline

8-Hydroxyquinoline and its derivatives exhibit a wide range of biological activities, with their anticancer properties being of particular interest. A key mechanism of action is the induction of apoptosis (programmed cell death) in cancer cells through multiple signaling pathways.[8][9]

Metal Chelation and Induction of Oxidative Stress

8-Hydroxyquinoline is a potent metal chelator, capable of binding to intracellular metal ions such as iron and copper.[3] This chelation can disrupt normal cellular processes and induce oxidative stress by generating reactive oxygen species (ROS), which in turn can trigger apoptotic pathways.

Caption: Role of 8-hydroxyquinoline in metal chelation and induction of apoptosis.

Activation of Apoptotic Signaling Pathways

8-Hydroxyquinoline and its derivatives have been shown to induce apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[9][10]

1. Death Receptor Pathway: This pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of a caspase cascade. 8-Hydroxyquinoline derivatives can upregulate the expression of death receptors and their ligands, thereby sensitizing cancer cells to apoptosis.[1]

Caption: Induction of apoptosis by 8-hydroxyquinoline derivatives via the death receptor pathway.

2. Mitochondrial Pathway: This intrinsic pathway is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria. 8-Hydroxyquinoline derivatives can modulate the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and the activation of the apoptotic cascade.[9]

Caption: Induction of apoptosis by 8-hydroxyquinoline derivatives via the mitochondrial pathway.

Conclusion

The Skraup synthesis offers a robust and versatile method for the synthesis of quinoline derivatives from amino alcohols, with the synthesis of 8-hydroxyquinoline from 2-aminophenol being a well-established and high-yielding example. The resulting hydroxyquinolines are valuable scaffolds in drug discovery, exhibiting potent biological activities, including the induction of apoptosis in cancer cells through multiple signaling pathways. While the application of this reaction to aliphatic amino alcohols is less defined, modifications to the classical Skraup conditions may pave the way for the synthesis of a wider array of novel quinoline derivatives with therapeutic potential. Further research in this area is warranted to explore the full scope of the Skraup and related reactions in the synthesis of diverse and biologically active quinoline compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. iipseries.org [iipseries.org]

- 3. A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis - ProQuest [proquest.com]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [guidechem.com]

- 6. Study on Synthesis of 8-Hydroxyquinoline by Improved Skraup Method | Semantic Scholar [semanticscholar.org]